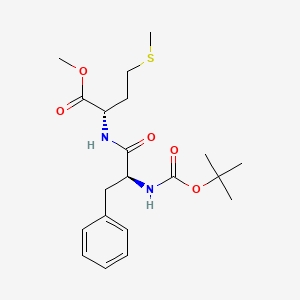

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester

CAS No.: 40290-63-9

Cat. No.: VC2511864

Molecular Formula: C20H30N2O5S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40290-63-9 |

|---|---|

| Molecular Formula | C20H30N2O5S |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |

| Standard InChI | InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 |

| Standard InChI Key | STRFQIOAEDHQFM-HOTGVXAUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)OC |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is a protected dipeptide derivative consisting of phenylalanine and methionine amino acids with protective groups. It is identified by the CAS number 40290-63-9 and represents an important intermediate in peptide synthesis research. The compound combines two essential amino acids with protective groups that enable controlled reactions in complex synthesis pathways.

Fundamental Chemical Parameters

The compound exhibits specific chemical characteristics that define its behavior in various experimental conditions. These properties are summarized in the table below:

Structural Features and Stereochemistry

The compound possesses a complex structure featuring multiple functional groups that contribute to its chemical reactivity and biological relevance. The structure incorporates:

-

A tert-butoxycarbonyl (Boc) protective group attached to the N-terminus of phenylalanine

-

A peptide bond linking phenylalanine to methionine

-

A methyl ester group protecting the C-terminus of methionine

-

Specific stereochemistry with both amino acids in the L-configuration

The stereochemical configuration is particularly significant as it determines the spatial arrangement of functional groups, which is crucial for biological activity and recognition in peptide-based systems. The compound maintains the natural L-configuration of both constituent amino acids, making it suitable for incorporation into biologically relevant peptide sequences .

Synthesis and Preparation Methods

The synthesis of tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester involves several key steps that require careful control of reaction conditions to maintain stereochemical integrity and achieve high yields.

Protective Group Strategy

The compound embodies a sophisticated protective group strategy essential in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a critical protective element for the amino functionality during synthesis, effectively preventing premature reactions that would otherwise lead to unwanted by-products. This protection is particularly important when working with multifunctional amino acids like phenylalanine and methionine.

The Boc group's selective removal under acidic conditions allows for controlled deprotection and subsequent coupling reactions in peptide synthesis strategies . This controlled reactivity is fundamental to achieving the desired peptide sequence with minimal side reactions.

Applications in Research and Development

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester has significant applications across several scientific disciplines, particularly in peptide chemistry and pharmaceutical research.

Peptide Synthesis Applications

The compound represents a valuable building block in peptide synthesis strategies, where protected dipeptide fragments can be incorporated into larger peptide sequences. Its well-defined stereochemistry and protected functional groups make it particularly suitable for:

-

Solid-phase peptide synthesis (SPPS) applications

-

Fragment coupling strategies in solution-phase synthesis

-

Synthesis of biologically active peptides and peptidomimetics

-

Development of peptide-based enzyme inhibitors

The presence of both phenylalanine and methionine residues provides distinctive structural and functional properties to the resulting peptides, including hydrophobic interactions (phenylalanine) and potential for oxidation and metal coordination (methionine) .

Pharmaceutical Research

In pharmaceutical chemistry, this compound serves as an intermediate in the development of peptide-based drug candidates . The specific dipeptide sequence may contribute to:

-

Receptor binding studies involving targeted peptide ligands

-

Structure-activity relationship investigations

-

Development of enzyme inhibitors for therapeutic applications

-

Prodrug design strategies utilizing controlled degradation of protective groups

The compound's well-defined structure and protective groups facilitate controlled modifications that are essential in medicinal chemistry optimization processes .

Analytical Characterization Techniques

Multiple analytical techniques are employed to assess the purity and structural integrity of tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester, ensuring its suitability for research applications.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the compound's structural features and purity:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the atomic environment, confirming the presence of key functional groups including the tert-butyl protons of the Boc group, aromatic protons of phenylalanine, and methyl group of the methionine side chain.

-

Infrared (IR) spectroscopy: Identifies characteristic bands for carbonyl groups (ester, amide, and carbamate), N-H stretching, and aromatic rings.

-

Mass spectrometry: Confirms molecular weight and fragmentation patterns specific to the peptide structure and its protective groups.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and identity of the compound:

-

High-Performance Liquid Chromatography (HPLC): Utilized for purity determination and potential separation of stereoisomers.

-

Thin-Layer Chromatography (TLC): Provides a rapid assessment of reaction progress and product formation during synthesis .

These analytical approaches collectively ensure the structural integrity and purity of the compound, which is crucial for its application in research settings.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is essential for its effective use in laboratory settings.

Physical Properties

The compound typically exists as a white to off-white solid or oily substance, depending on its purity and storage conditions. This physical appearance is characteristic of many protected peptide derivatives with similar molecular weights and functional groups.

Solubility Profile

The solubility profile of tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is influenced by its molecular structure, which contains both hydrophilic and hydrophobic elements:

-

Good solubility in organic solvents including methanol, dichloromethane, and other common laboratory solvents

-

Limited solubility in water due to its hydrophobic nature and protective groups

This solubility profile influences the choice of reaction media and purification strategies when working with this compound.

Chemical Reactivity

The chemical reactivity of tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is largely determined by its functional groups:

-

The Boc group is selectively removable under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents

-

The methyl ester can undergo hydrolysis under basic conditions to reveal the free carboxylic acid

-

The methionine side chain contains a thioether group susceptible to oxidation

Understanding these reactivity patterns is crucial for designing synthetic strategies that incorporate this protected dipeptide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume